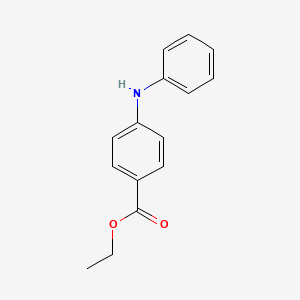

Ethyl 4-(phenylamino)benzoate

概要

説明

Ethyl 4-(phenylamino)benzoate is a chemical compound that is used as an efficient anti-ultraviolet additive . It is widely used in adhesives, polyurethane, foam, and other materials .

Synthesis Analysis

The synthesis of Ethyl 4-(phenylamino)benzoate can be achieved through various methods. One approach involves the esterification of p-nitrobenzoic acid to its ethyl ester followed by nitro reduction . Another approach starts with nitro reduction leading to p-amino benzoic acid, followed by the formation of the related ethyl ester product .Molecular Structure Analysis

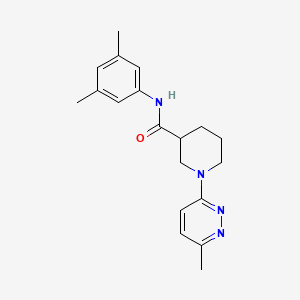

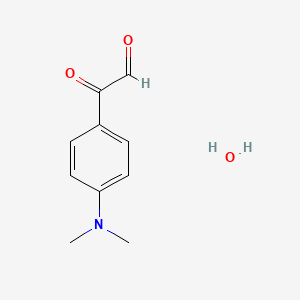

The molecular structure of Ethyl 4-(phenylamino)benzoate can be represented by the InChI code:1S/C15H15NO2/c1-2-18-15(17)12-8-10-14(11-9-12)16-13-6-4-3-5-7-13/h3-11,16H,2H2,1H3 . This compound has a molecular weight of 241.29 . Chemical Reactions Analysis

Ethyl 4-(phenylamino)benzoate can undergo various chemical reactions. For instance, benzocaine, a compound with a similar 4-aminobenzoate structure, can undergo electrophilic and nucleophilic reactions to construct a library of benzocaine derivatives . These reactions provide structures with antimicrobial, anti-inflammatory, and anticancer activities .Physical And Chemical Properties Analysis

Ethyl 4-(phenylamino)benzoate is a powder with a melting point of 108-111 degrees Celsius . It has a molecular weight of 241.29 .科学的研究の応用

Chemical Synthesis

Ethyl 4-(phenylamino)benzoate is used in various areas of research including chemical synthesis . It can serve as a precursor for the synthesis of other complex organic compounds .

Antibacterial Applications

This compound has been used in the synthesis of benzocaine derivatives, which have shown promising antibacterial activities . These derivatives have been tested against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa) .

DNA Binding Studies

The DNA-binding properties of compounds synthesized from Ethyl 4-(phenylamino)benzoate have been evaluated using DNA/methyl–green colorimetric assays .

Molecular Docking Studies

Molecular docking studies have been conducted on compounds synthesized from Ethyl 4-(phenylamino)benzoate. These studies help in understanding the interaction of these compounds with biological targets .

QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling has been performed on compounds synthesized from Ethyl 4-(phenylamino)benzoate. QSAR models help in predicting the biological activity of these compounds based on their chemical structure .

Drug Design

Ethyl 4-(phenylamino)benzoate has been used as a lead compound in the design of new drugs. For instance, it has been integrated into an organic molecule by the combination principle, and then modified by bioisostere formation and modification with alkyl groups .

作用機序

Target of Action

Ethyl 4-(phenylamino)benzoate is a benzoate compound that has been designed and synthesized for biological activity evaluation Similar benzoate compounds have been known to act as local anesthetics , suggesting that Ethyl 4-(phenylamino)benzoate may also target nerve endings and nerve trunks.

Mode of Action

It is known that local anesthetics, like ethyl 4-(phenylamino)benzoate, act on nerve endings and nerve trunks and can reversibly block the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment .

Biochemical Pathways

It is known that local anesthetics can affect the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses .

Result of Action

As a local anesthetic, it is likely that ethyl 4-(phenylamino)benzoate results in a loss of local sensation, providing pain relief in the area where it is applied .

Action Environment

It is known that the product is water-soluble, and may spread in water systems . This suggests that the compound’s action could potentially be influenced by the presence of water or other solvents in its environment.

Safety and Hazards

Ethyl 4-(phenylamino)benzoate is classified as a combustible liquid . It is recommended to keep it away from heat, sparks, open flames, and hot surfaces . In case of fire, CO2, dry chemical, or foam should be used for extinction . It is also advised to wear personal protective equipment/face protection and avoid contact with skin, eyes, or clothing .

将来の方向性

Future research could explore the development of novel compounds derived from Ethyl 4-(phenylamino)benzoate. For instance, a novel azo dye compound, Ethyl (E)-4-((5-hydroxy-3,4-bis(hydroxyl methyl)-6-methyl pyridin-2-yl)diazenyl)benzoate (EAB), has been synthesized and studied for its nonlinear optical (NLO) properties .

特性

IUPAC Name |

ethyl 4-anilinobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-2-18-15(17)12-8-10-14(11-9-12)16-13-6-4-3-5-7-13/h3-11,16H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXXSAXCSHHARKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(phenylamino)benzoate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(3,5-dimethylisoxazol-4-yl)propanamide](/img/structure/B2718287.png)

![N-benzyl-5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-methylpyrazolidine-3-carboxamide](/img/structure/B2718293.png)

![4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol](/img/no-structure.png)

![3-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B2718299.png)

![N-(carbamoylmethyl)-N-[1-(4-propylphenyl)ethyl]prop-2-enamide](/img/structure/B2718300.png)